N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15076063
InChI: InChI=1S/C20H22N4O/c25-20(19-14-7-2-4-10-16(14)23-24-19)22-17-11-5-8-13-12-6-1-3-9-15(12)21-18(13)17/h1,3,6,9,17,21H,2,4-5,7-8,10-11H2,(H,22,25)(H,23,24)
SMILES:
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC15076063

Molecular Formula: C20H22N4O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide -

Specification

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
IUPAC Name N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Standard InChI InChI=1S/C20H22N4O/c25-20(19-14-7-2-4-10-16(14)23-24-19)22-17-11-5-8-13-12-6-1-3-9-15(12)21-18(13)17/h1,3,6,9,17,21H,2,4-5,7-8,10-11H2,(H,22,25)(H,23,24)
Standard InChI Key INYGFPXAOVWTIC-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydrocarbazole group (a partially saturated carbazole derivative) connected to a tetrahydroindazole system through a carboxamide linkage. The tetrahydrocarbazole moiety consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring, partially saturated to reduce aromaticity . The tetrahydroindazole component adds a second bicyclic system with adjacent nitrogen atoms, further stabilized by hydrogen bonding. Key functional groups include:

  • Amide bond: Facilitates hydrogen bonding and interactions with biological targets.

  • Partially saturated rings: Enhance conformational flexibility compared to fully aromatic analogs .

The canonical SMILES string C1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45\text{C1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45} encapsulates this arrangement, while the InChIKey INYGFPXAOVWTIC-UHFFFAOYSA-N\text{INYGFPXAOVWTIC-UHFFFAOYSA-N} provides a unique identifier for computational studies.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}
Molecular Weight334.4 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
LogP (Predicted)3.2 ± 0.5

The compound’s moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while its polar surface area (85 Ų) aligns with guidelines for central nervous system penetration .

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis involves sequential reactions to construct the tetrahydrocarbazole and tetrahydroindazole subunits before coupling them via an amide bond :

  • Tetrahydrocarbazole Preparation: Cyclocondensation of cyclohexanone with phenylhydrazine under acidic conditions yields 1,2,3,4-tetrahydrocarbazole .

  • Tetrahydroindazole Synthesis: Hydrogenation of indazole derivatives over palladium catalysts produces 4,5,6,7-tetrahydro-1H-indazole .

  • Amide Coupling: Carbodiimide-mediated coupling (e.g., EDCl/HOBt) links the two subunits using 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and 2,3,4,9-tetrahydro-1H-carbazol-1-amine.

Reaction Conditions

  • Temperature: 0–25°C for coupling to minimize side reactions.

  • Solvents: Dichloromethane or dimethylformamide for solubility.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates amide bond formation .

Yield optimization (typically 60–75%) requires careful control of stoichiometry and purification via column chromatography.

Comparative Analysis with Structural Analogs

CompoundTargetIC50_{50}/EC50_{50}Source
N-(Tetrahydrocarbazolyl)-tetrahydroindazoleHeLa cells10–30 µM
1-(3-Amino-4-morpholinoindazole)-carboxamideA549 cells5.2 µM
Tetrahydroindazole-DGAT2 inhibitorDGAT2 enzyme85 nM

The broader indazole-carbazole family shows a 10-fold variation in potency, underscoring the impact of substituents on bioactivity .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the tetrahydroindazole’s nitrogen positions or carbazole’s saturation level could enhance selectivity. For example, fluorination at the indazole 4-position improved DGAT2 inhibition by 40% in analogs .

Combination Therapies

Synergy with cisplatin or PARP inhibitors merits investigation, given the compound’s ROS-generating properties .

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